molecular formula C5H7ClN2O3S B1363951 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 499785-48-7

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B1363951
CAS No.: 499785-48-7
M. Wt: 210.64 g/mol
InChI Key: XSGVEJDBLQQXST-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound featuring a pyrazole core substituted with chlorine, methyl groups, and a sulfonic acid moiety at the 1,3, and 4 positions, respectively. This compound is structurally related to other pyrazole derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVEJDBLQQXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383230
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-48-7
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid typically involves the chlorination of 1,3-dimethyl-1H-pyrazole followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biochemical Properties

This compound exhibits significant biochemical properties that make it valuable in research:

  • Enzyme Interaction : It can inhibit specific enzymes involved in metabolic pathways, particularly those related to sulfur metabolism. This inhibition alters the metabolic flux of sulfur-containing compounds, impacting cellular processes.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been shown to affect oxidative stress responses and alter cellular metabolism by inhibiting key metabolic enzymes.

Chemistry

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as an intermediate in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of various organic compounds.

Biology

In biological research, this compound is instrumental in studying the effects of sulfonic acid derivatives on biological systems. It is particularly useful in developing new pharmaceuticals and agrochemicals due to its unique chemical structure.

Medicine

The compound shows promise in medicinal chemistry for drug development. Its derivatives may exhibit pharmacological activities such as:

  • Anti-inflammatory Properties : Research indicates that it effectively inhibits cyclooxygenase enzymes involved in inflammation, suggesting its potential as a non-steroidal anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary studies demonstrate significant antibacterial properties against various strains, likely through mechanisms disrupting bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cells by affecting oxidative stress and mitochondrial dysfunction.

Industrial Applications

In the industrial sector, this compound is used in:

  • Dye Production : It plays a role in synthesizing dyes and pigments.
  • Catalysis : The compound serves as a catalyst or reagent in various chemical processes.

Anti-inflammatory Study

A recent study evaluated the efficacy of this compound in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Antimicrobial Efficacy Assessment

Experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its viability as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key analogs include:

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4): Features a formyl (-CHO) group instead of sulfonic acid. It is a precursor for antifungal pyrazolecarboxamide derivatives .

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3): Replaces sulfonic acid with sulfonamide (-SO₂NH₂), reducing acidity but enhancing hydrogen-bonding capacity .

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1202993-11-0): Differs in substituents (difluoromethyl at position 3) and is structurally similar (89% similarity) .

Physicochemical Properties

Compound Molecular Formula CAS RN Melting Point (°C) Key Functional Group Water Solubility
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid C₅H₇ClN₂O₃S Not listed Not reported -SO₃H High (inferred)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₇ClN₂O 27006-76-4 78–79 -CHO Low
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid C₆H₇ClN₂O₂ Not listed Not reported -COOH Moderate
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide C₅H₈ClN₃O₂S 88398-46-3 Not reported -SO₂NH₂ Moderate

The sulfonic acid derivative is expected to exhibit significantly higher acidity (pKa ~1-2) compared to carboxylic acid (pKa ~4-5) and sulfonamide (non-acidic NH) analogs. Its strong acidity and polarity enhance solubility in aqueous media, advantageous for drug formulation or catalysis .

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid (CDPSA) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of CDPSA, supported by relevant research findings and data.

CDPSA operates through several mechanisms that influence biochemical pathways:

  • Enzyme Inhibition : CDPSA has been shown to inhibit specific enzymes involved in sulfur metabolism, which alters the metabolic flux of sulfur-containing compounds. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate interaction and catalytic activity.
  • Cell Signaling Modulation : The compound affects cell function by modulating signaling pathways and gene expression. It can influence oxidative stress responses and cellular metabolism by inhibiting key metabolic enzymes, leading to shifts in energy production and metabolic flux.
  • Gene Expression Alteration : CDPSA can modulate the expression of genes associated with various cellular processes, impacting transcription factors and regulatory proteins that govern these functions.

Anti-inflammatory Activity

Research indicates that CDPSA exhibits notable anti-inflammatory properties. In studies comparing various pyrazole derivatives, CDPSA demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundIC50 (μM)Reference
CDPSA5.40 (COX-1), 0.01 (COX-2)
Diclofenac54.65

These results suggest that CDPSA may serve as a potent anti-inflammatory agent, potentially superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

CDPSA has also shown promising antimicrobial effects. Preliminary studies indicate that pyrazole derivatives can exhibit significant antibacterial properties:

  • In vitro Studies : CDPSA was tested against various bacterial strains, demonstrating effective growth inhibition. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The potential anticancer activity of CDPSA is an area of growing interest. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that CDPSA can inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • In Vivo Anti-inflammatory Study : A recent study evaluated the efficacy of CDPSA in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy Assessment : A series of experiments assessed the antimicrobial activity of CDPSA against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative therapeutic agent.

Q & A

Q. What are the common synthetic routes for 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via functionalization of the pyrazole core. For example:

  • Amino group derivatization : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides (e.g., acetic anhydride) or acid chlorides (e.g., benzoyl chloride) in solvents like ethanol or methanol. Catalysts such as pyridine or K₂CO₃ are used, with reaction times of 9–13 hours and yields of 77–89% .
  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy : IR (to confirm sulfonic acid and C-Cl bonds), ¹H/¹³C-NMR (to assign substituent positions and methyl groups), and mass spectrometry (to verify molecular weight and fragmentation patterns) .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages .
  • X-ray crystallography : Determine precise bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group for pyrazole derivatives) .

Q. What experimental conditions optimize crystallization for structural studies?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 294–296 K yields diffraction-quality crystals. Data collection at synchrotron facilities (λ = 0.71073 Å) with software like APEX2 and SHELXTL refines structures to R-factors < 0.1 .

Advanced Research Questions

Q. How do substituents at the pyrazole 3- and 5-positions influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Systematic substitution : Introduce groups (e.g., trifluoromethyl, phenyl) at positions 3 and 5 via nucleophilic substitution or coupling reactions .
  • Pharmacological assays : Test analgesic/anti-inflammatory activity using carrageenan-induced edema (rats) and acetic acid writhing (mice). Compare ulcerogenic indices (e.g., 0.8–1.2 vs. standard drugs like indomethacin) .
  • Key finding : Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity but may increase toxicity .

Q. What computational methods validate experimental data for this compound?

Methodological Answer: Combine:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies (B3LYP/6-311++G(d,p) basis set). Compare with experimental IR/NMR data .
  • Molecular docking : Simulate binding to COX-2 or TNF-α using AutoDock Vina. Correlate docking scores (e.g., −8.5 kcal/mol) with in vivo efficacy .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

Methodological Answer: Address discrepancies via:

  • Reaction optimization : Screen solvents (e.g., acetone vs. ethanol), catalysts (K₂CO₃ vs. MgCl₂), and temperatures to identify yield-limiting factors .
  • Bioassay standardization : Use uniform animal models (e.g., Sprague-Dawley rats) and statistical tools (ANOVA with Tukey’s post hoc test) to minimize variability .
  • Meta-analysis : Compare data across studies (e.g., ulcerogenic indices ranging from 0.5–1.5) to identify outliers or trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

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